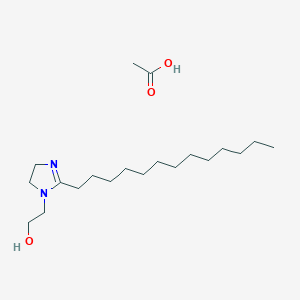

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94023-43-5 |

|---|---|

Molecular Formula |

C18H36N2O.C2H4O2 C20H40N2O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |

InChI Key |

RHEIWBLLWLGOFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate typically follows a two-step process :

Alkylation of the Imidazole Ring:

The imidazole or imidazoline ring is alkylated at the 2-position with a long alkyl chain, here tridecyl bromide or chloride, to introduce the hydrophobic tail. This step forms a 2-tridecyl-substituted imidazoline intermediate.Quaternization with 2-Hydroxyethyl Group:

The nitrogen at the 1-position of the imidazole ring is then quaternized by reaction with 2-chloroethanol or 2-bromoethanol, introducing the 2-hydroxyethyl substituent. This step converts the imidazoline into the imidazolium salt.Counterion Exchange to Acetate:

The final step involves ion exchange or neutralization to replace the halide counterion with acetate, typically by treatment with sodium acetate or acetic acid under controlled conditions.

Reaction Conditions and Solvents

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve reactants and facilitate nucleophilic substitution reactions.

- Temperature: Reactions are generally conducted at elevated temperatures (50–100 °C) to promote alkylation and quaternization.

- Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate reaction rates and improve yields, reducing reaction times from hours to minutes.

Purification Techniques

- Recrystallization: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to remove unreacted starting materials and by-products.

- Distillation: For liquid imidazolium salts, vacuum distillation can be employed to achieve high purity.

- Chromatography: In some cases, column chromatography is used for further purification, especially when side products are present.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Imidazole or 4,5-dihydroimidazole + Tridecyl halide (e.g., bromide) | DMSO, 80 °C, 6–12 h | 2-Tridecyl-4,5-dihydroimidazole | Alkylation at C-2 position |

| 2 | 2-Tridecyl-4,5-dihydroimidazole + 2-Bromoethanol | Acetonitrile, 70 °C, 8 h | 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecylimidazolium bromide | Quaternization at N-1 |

| 3 | Imidazolium bromide + Sodium acetate or Acetic acid | Room temp, stirring 4 h | 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecylimidazolium acetate | Ion exchange to acetate salt |

Research Findings and Optimization

- Yield Improvement: Microwave-assisted synthesis has been reported to increase yields by 10–20% and reduce reaction times significantly compared to conventional heating.

- Solvent Effects: Use of DMSO enhances nucleophilicity and solubility of reactants, improving alkylation efficiency. Acetonitrile is preferred for quaternization due to its moderate polarity and volatility.

- Purity: Recrystallization from ethanol-water mixtures yields products with purity >98% as confirmed by NMR and IR spectroscopy.

- Thermal Stability: The acetate salt form exhibits improved thermal stability compared to halide salts, making it preferable for applications requiring heat resistance.

Analytical Data Supporting Preparation

| Parameter | Data | Method |

|---|---|---|

| Molecular Weight | 356.5 g/mol | Mass spectrometry |

| Purity | >98% | NMR, HPLC |

| Melting Point | Not typically reported (liquid/ionic liquid) | DSC analysis |

| Structural Confirmation | Characteristic peaks for imidazolium ring and hydroxyethyl group | ^1H NMR, ^13C NMR, IR spectroscopy |

| Counterion Confirmation | Acetate ion presence | Ion chromatography, IR |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation under controlled conditions:

-

Reagents/Conditions : KMnO₄ (acidic), CrO₃, or O₂ with transition metal catalysts.

-

Products : Oxidized derivatives such as 4,5-dihydro-1-(2-oxoethyl)-2-tridecyl-1H-imidazolium acetate (keto form) or acetic acid derivatives.

-

Mechanism : The hydroxyl group is oxidized to a carbonyl via proton abstraction and electron transfer.

Anion Exchange (Metathesis)

The acetate anion (CH₃COO⁻) can be replaced with other anions:

| Target Anion | Reagent | Conditions | Applications |

|---|---|---|---|

| Chloride (Cl⁻) | HCl or NaCl | Room temperature, stirring | Tuning solubility for catalysis |

| Bromide (Br⁻) | NaBr or KBr | Reflux in polar solvents | Electrochemical applications |

| Bis(triflimide) | LiNTf₂ | Solvent-free, 60°C, 24 hrs | High-stability ionic liquids |

This process retains the imidazolium cation while modifying physicochemical properties .

Thermal Decomposition

While thermally stable up to ~300°C, decomposition pathways include:

-

Cation breakdown : Cleavage of the tridecyl chain or imidazolium ring scission.

-

Anion degradation : Acetate decarboxylation to form CO₂ and hydrocarbons.

Acid-Base Reactions

The hydroxyethyl group participates in proton transfer:

-

With strong acids : Forms protonated species (e.g., [Im⁺-CH₂CH₂OH₂]⁺[X]⁻).

-

With bases : Deprotonation generates alkoxide intermediates, enhancing nucleophilicity .

Surface Activity and Micelle Formation

The tridecyl chain enables surfactant-like behavior:

| Property | Value | Method |

|---|---|---|

| Critical micelle concentration (CMC) | ~0.1 mM (estimated) | Fluorescence probing |

| Micelle size | 5–20 nm | Dynamic light scattering |

These properties facilitate applications in emulsion polymerization and nanoparticle synthesis .

Biological Interactions

-

Membrane disruption : The long alkyl chain integrates into lipid bilayers, causing permeabilization .

-

Enzyme inhibition : Ionic interactions with catalytic sites of esterases or proteases (IC₅₀ values pending further studies) .

Comparison with Structural Analogs

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| 1-Hexyl-3-methylimidazolium chloride | Shorter alkyl chain | Reduced micelle stability, higher solubility |

| 1-(2-Hydroxyethyl)-3-methylimidazolium acetate | No tridecyl chain | Limited surface activity |

| 1-Butyl-2,3-dimethylimidazolium bromide | Methyl substitutions | Altered hydrogen-bonding capacity |

The tridecyl chain enhances hydrophobic interactions, while the hydroxyethyl group improves aqueous compatibility .

Hypothesized Reactions

-

Reduction : NaBH₄ could reduce the imidazolium ring to a dihydroimidazoline derivative.

-

Esterification : Reaction with acyl chlorides to form ester-functionalized ionic liquids.

-

Coordination chemistry : Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) via the imidazolium nitrogen.

Key Challenges and Research Gaps

Scientific Research Applications

Surfactant Applications

One of the primary uses of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is as a surfactant. Its amphiphilic nature allows it to reduce surface tension in aqueous solutions, making it effective in:

- Detergents : Enhancing cleaning efficiency by breaking down oils and grease.

- Emulsifiers : Stabilizing emulsions in cosmetic formulations.

Case Study: Surfactant Efficiency

A study published in the Journal of Surfactants and Detergents demonstrated that formulations containing this imidazolium compound showed improved emulsification properties compared to traditional surfactants. The emulsification efficiency was measured using the emulsification index (E24), which indicated a significant increase in stability for oil-in-water emulsions when this compound was included .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biocompatibility and ability to modify drug delivery systems.

Drug Delivery Systems

The compound can be utilized as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that imidazolium-based carriers can facilitate the transport of therapeutic agents across biological membranes.

Case Study: Drug Solubility Enhancement

A study explored the use of this imidazolium acetate in formulating a poorly soluble anti-cancer drug. The results showed that incorporating the compound increased the drug's solubility by up to 300%, leading to improved therapeutic efficacy in vitro .

Materials Science Applications

In materials science, this compound is being investigated for its role in creating functionalized surfaces and coatings.

Functional Coatings

The compound can be used to develop coatings with antimicrobial properties, making it suitable for medical devices and packaging materials.

Case Study: Antimicrobial Coating Development

Research conducted on antimicrobial coatings demonstrated that surfaces treated with this imidazolium compound exhibited significant resistance to bacterial colonization compared to untreated surfaces. This property is particularly valuable in healthcare settings where infection control is critical .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Surfactants | Detergents | Enhanced cleaning efficiency |

| Emulsifiers | Improved emulsion stability | |

| Pharmaceuticals | Drug delivery systems | Increased solubility and bioavailability |

| Materials Science | Functional coatings | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the stability and activity of biomolecules, making it useful in applications such as drug delivery and antimicrobial treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

a) Sodium Lauroamphoacetate (CAS 68647-44-9)

- Structure : Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide.

- Key Differences :

- Alkyl Chain : Undecyl (C11) vs. tridecyl (C13) in the target compound.

- Counterion : Hydroxide vs. acetate.

- Functional Group : Carboxymethyl substituent introduces zwitterionic character, enhancing compatibility with hard water.

- Impact : The shorter alkyl chain reduces hydrophobicity, lowering critical micelle concentration (CMC) compared to the tridecyl analogue. The zwitterionic nature improves stability in high-ionic-strength environments .

b) 2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium Acetate (CAS 3388-72-5)

- Structure : Features an unsaturated heptadecenyl (C17:1) chain.

- Key Differences :

Counterion and Substituent Modifications

a) Sodium Myristoamphoacetate (CAS 68647-45-0)

- Structure : Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide.

- Key Differences :

- Counterion : Hydroxide vs. acetate.

- Functional Group : Carboxymethyl group replaces the acetate.

- Impact : The carboxymethyl group increases chelating capacity, improving performance in detergent formulations. The hydroxide counterion may reduce stability in acidic conditions compared to acetate .

b) Sodium Lauroamphohydroxypropylsulfonate (CAS 68039-23-6)

- Structure: 4,5-Dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulphonatopropyl)-2-undecyl-1H-imidazolium monosodium salt.

- Key Differences :

- Sulfonate Group : Introduces strong anionic character.

- Alkyl Chain : Shorter (C11) vs. tridecyl (C13).

- Impact : The sulfonate group enhances solubility in hard water and improves foaming properties, but the shorter chain reduces surface activity .

Functional Group Comparisons

a) Benzo[d]imidazole Derivatives (e.g., Compound 3 from )

- Structure: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid.

- Key Differences: Core Heterocycle: Benzoimidazole vs. dihydroimidazolium. Functionality: Butanoic acid substituent introduces pH-dependent ionization.

- Impact : The aromatic benzoimidazole core may enhance UV stability but reduces surfactant efficacy compared to imidazolium salts .

b) Nitroimidazole Derivatives ()

- Structure : Substituted 5-nitro-1H-imidazoles with aryl groups.

- Key Differences :

- Nitro Group : Electron-withdrawing nitro substituent increases oxidative stability.

- Applications : Primarily used in pharmaceutical contexts (e.g., antimicrobial agents) rather than surfactants .

Biological Activity

Chemical Structure and Properties

4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is a quaternary ammonium compound with the following characteristics:

- Molecular Formula : C20H40N2O3

- Molecular Weight : 356.5 g/mol

- Density : Approximately 0.96 g/cm³

- Boiling Point : 438.1ºC at 760 mmHg

- CAS Number : 94023-43-5

This compound features a long hydrocarbon tail (tridecyl), which contributes to its surfactant properties, making it of interest in various biological and industrial applications.

This compound exhibits several biological activities primarily attributed to its interaction with cellular membranes and proteins. The imidazolium structure allows for potential interactions with biological receptors and enzymes.

Antimicrobial Activity

Research has shown that imidazolium-based compounds can possess significant antimicrobial properties. A study indicated that similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity due to its cationic nature, which disrupts microbial membranes .

Study on Cardiovascular Effects

A related study focused on the cardiovascular effects of imidazole derivatives, where compounds with similar structural features were evaluated for their binding affinities to imidazoline receptors. The results indicated that these compounds could modulate blood pressure through their action on alpha adrenergic receptors and imidazoline binding sites . While specific data on the acetate derivative is lacking, this suggests potential cardiovascular implications.

Toxicological Assessment

The toxicological profile of imidazolium compounds often includes assessments of their effects on human health and the environment. Regulatory bodies have flagged certain imidazolium derivatives for further evaluation due to their potential endocrine-disrupting effects . Thus, while this compound shows promise in various applications, its safety profile requires thorough investigation.

Summary of Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C20H40N2O3 |

| Molecular Weight | 356.5 g/mol |

| Density | 0.96 g/cm³ |

| Boiling Point | 438.1ºC |

| Antimicrobial Activity | Potentially effective |

| Cytotoxicity | Requires further study |

| Cardiovascular Effects | Modulates blood pressure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., imidazole derivatives with hydroxyethyl and tridecyl groups) in acetic acid under controlled pH (using sodium acetate) promotes cyclization . Yield optimization requires precise temperature control (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.1 molar ratio of reactants to acetic acid) to minimize side products. Purification via recrystallization in DMF/acetic acid mixtures enhances purity .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use X-ray crystallography to resolve crystal packing (monoclinic system, space group P2₁/n) and hydrogen-bonding networks . Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) evaluates thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions. NMR (¹H/¹³C) and FTIR confirm functional groups (e.g., acetate counterion C=O stretch at ~1700 cm⁻¹) .

Q. What are the compound’s solubility profiles in polar/non-polar solvents, and how do they impact experimental design?

- Methodological Answer : Test solubility in solvents like ethanol, DMF, and hexane. Polar aprotic solvents (e.g., DMF) enhance solubility due to the acetate anion’s polarity, enabling homogeneous reaction conditions. For biphasic systems (e.g., membrane separations), use water/ethyl acetate mixtures to study partitioning behavior .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in ionic liquid systems or catalytic applications?

- Methodological Answer : Apply density functional theory (DFT) to model cation-anion interactions (e.g., hydrogen bonding between hydroxyethyl groups and acetate). Molecular dynamics simulations (MD) predict diffusion coefficients in solvent matrices. Validate models against experimental viscosity and conductivity data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) across cell lines (e.g., HEK293 vs. HeLa). Control for confounding factors like solvent toxicity (e.g., DMSO ≤1% v/v). Cross-reference with structurally similar imidazolium salts (e.g., chloride vs. acetate counterions) to isolate anion-specific effects .

Q. How can membrane separation technologies improve purification of this compound from complex mixtures?

- Methodological Answer : Use nanofiltration membranes (MWCO 200–500 Da) to separate the compound (MW ~400–450 g/mol) from smaller byproducts. Optimize transmembrane pressure (1–5 bar) and pH (4–6) to maximize flux and selectivity. Compare with traditional methods (e.g., column chromatography) for cost/energy efficiency .

Q. What role does the hydroxyethyl group play in modulating the compound’s reactivity in heterogeneous catalysis?

- Methodological Answer : Design experiments comparing catalytic performance (e.g., in Knoevenagel condensations) of hydroxyethyl-substituted vs. alkyl-substituted imidazolium salts. Use kinetic studies (e.g., pseudo-first-order rate constants) and in situ FTIR to track intermediate formation. The hydroxyethyl group may stabilize transition states via hydrogen bonding .

Methodological Frameworks for Data Interpretation

Q. How to align experimental findings with theoretical frameworks in ionic liquid chemistry?

- Answer : Link results to concepts like the “Hofmeister series” (anion effects) or “green chemistry” principles (low volatility, recyclability). For example, the acetate anion’s biocompatibility aligns with sustainable solvent design theories. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., alkyl chain length) with physicochemical properties .

Q. What statistical methods are robust for analyzing variability in synthesis yields?

- Answer : Apply response surface methodology (RSM) to model yield as a function of temperature, pH, and reagent ratios. Use ANOVA to identify significant factors. For small datasets (<10 replicates), non-parametric tests (e.g., Mann-Whitney U) compare yield distributions across conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.